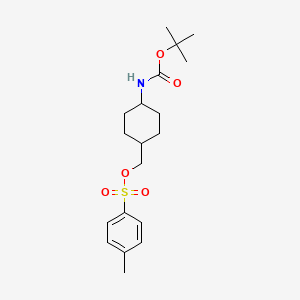

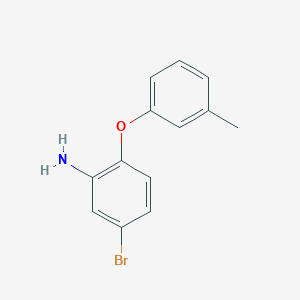

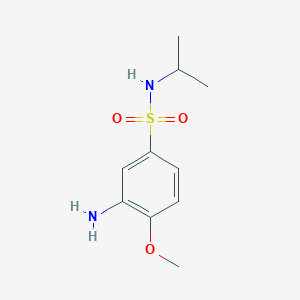

![molecular formula C7H8BNO2 B3173563 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947165-27-7](/img/structure/B3173563.png)

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Descripción general

Descripción

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom integrated into a heterocyclic ring. The presence of boron imparts unique chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target phosphodiesterase-4 (pde4) in the context of skin inflammation .

Mode of Action

Similar compounds have been reported to inhibit pde4, reducing the release of certain cytokines that cause pathological changes in skin structure and barrier function, as well as immune dysregulation in conditions like psoriasis and atopic dermatitis .

Biochemical Pathways

Similar compounds have been reported to inhibit the release of tumor necrosis factor-alpha, interleukins (il)-23, il-17, interferon-gamma, il-4, il-5, il-13, and il-22 .

Result of Action

Similar compounds have been reported to reduce intracellular ros levels in human skin fibroblasts, both young (early-passage) and senescent .

Action Environment

Similar compounds have been reported to penetrate the skin locally and inhibit the transcription of certain interleukins induced by specific agents .

Análisis Bioquímico

Biochemical Properties

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with phosphodiesterase enzymes, particularly phosphodiesterase-4 (PDE4). The compound acts as an inhibitor of PDE4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to various downstream effects .

Additionally, this compound has been shown to interact with hyaluronic acid when conjugated to form hydrogels. These hydrogels exhibit excellent adhesion and self-healing properties, making them useful in medical applications such as wound healing .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE4, the compound increases cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular responses .

In studies involving skin cells, this compound has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). This anti-inflammatory effect makes the compound a potential therapeutic agent for conditions like psoriasis and atopic dermatitis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE4. The compound binds to the catalytic domain of PDE4, where its boron atom forms a coordinate bond with the active site. This binding prevents the hydrolysis of cAMP, thereby increasing its intracellular levels .

The elevated cAMP levels lead to the activation of PKA, which then phosphorylates transcription factors such as cAMP response element-binding protein (CREB). Phosphorylated CREB binds to DNA and promotes the transcription of genes involved in anti-inflammatory responses and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Studies have shown that the compound maintains its inhibitory effect on PDE4 for several hours, but prolonged exposure can lead to a gradual decrease in efficacy .

Long-term studies have indicated that repeated application of this compound does not lead to significant degradation of cellular function. The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent anti-inflammatory effects without significant toxicity. At high doses, some adverse effects have been observed, including mild gastrointestinal disturbances and changes in liver enzyme levels .

Threshold effects have been noted, where doses above a certain level do not significantly increase the compound’s efficacy but may increase the risk of adverse effects. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the initial oxidation of the compound, followed by conjugation reactions involving glucuronidation and sulfation .

These metabolic processes result in the formation of various metabolites, which are then excreted through the kidneys. The compound’s metabolism can influence its bioavailability and duration of action, making it important to consider these pathways in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .

The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific binding sites. These properties determine its localization and accumulation within tissues, which can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins. It can also be found in other cellular compartments, including the nucleus, where it may influence gene expression .

Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations. These modifications can affect the compound’s stability, activity, and interactions with other biomolecules, ultimately influencing its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of aminophenol with boric acid or boronic acid derivatives. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the boron-containing ring structure. The reaction can be summarized as follows:

Starting Materials: Aminophenol and boric acid or boronic acid derivatives.

Solvent: Ethanol or methanol.

Reaction Conditions: Heating to promote ring formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, boron-hydride complexes, and various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: It has shown promise in the development of new drugs, particularly as an antimicrobial and anticancer agent.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Comparación Con Compuestos Similares

Similar Compounds

- 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol

- 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol

- 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Uniqueness

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Propiedades

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCYPHOOQTYHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC=C2N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246146 | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947165-27-7 | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947165-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

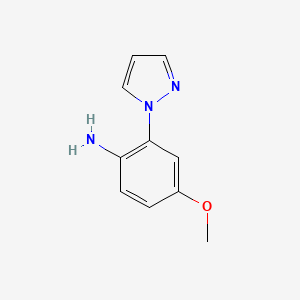

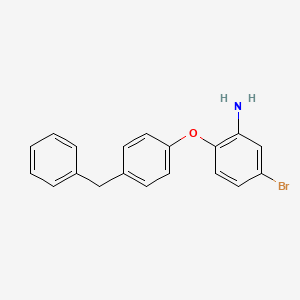

![3-[(Isopentyloxy)methyl]piperidine](/img/structure/B3173498.png)

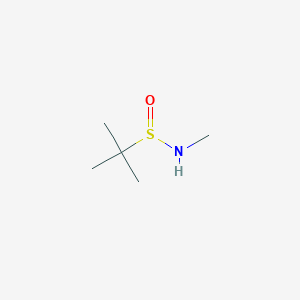

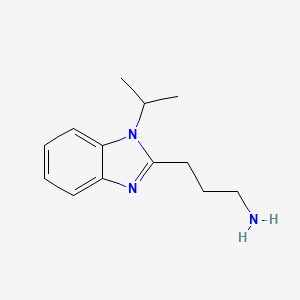

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3173512.png)

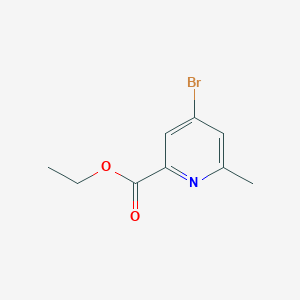

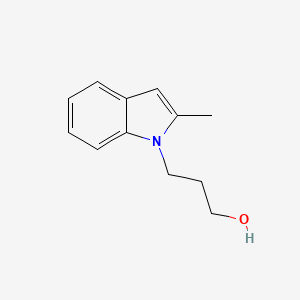

![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one](/img/structure/B3173530.png)

![8-{[(4-ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3173536.png)

![7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3173546.png)